![molecular formula C14H14Cl3N5S B2876101 4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138805-23-7](/img/structure/B2876101.png)

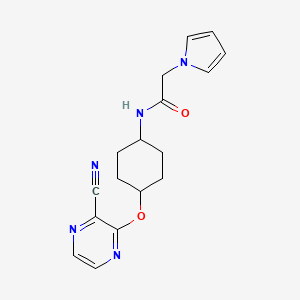

4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

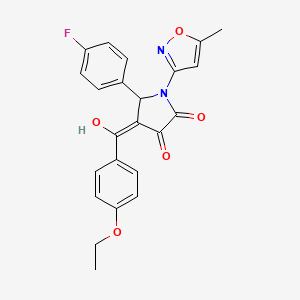

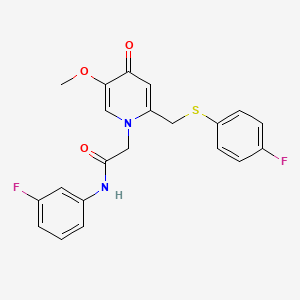

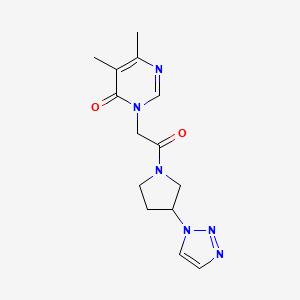

7-Chloroquinoline derivatives are present in numerous natural products and have highly antimalarial, antiasthmatic, antiinflammatory, antibacterial and antihypersensitive activities . They show moderate antimalarial activity with IC50 < 100 μM .

Synthesis Analysis

These derivatives can be synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes leads to the corresponding Schiff bases .Molecular Structure Analysis

The structures of these new pure compounds were based on IR, 1H NMR, 13C NMR, MS and their elemental analysis .Chemical Reactions Analysis

The synthesis of these derivatives involves a two-step reaction via nucleophilic aromatic substitution . FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 .科学的研究の応用

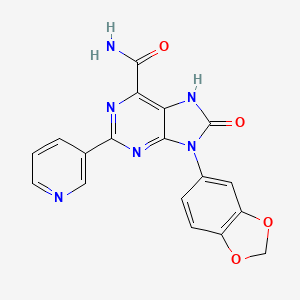

Anticancer Activity

4-aminoquinoline derivatives have been explored for their cytotoxic effects against human breast tumor cell lines, showing significant potential as anticancer agents. Compounds in this class have demonstrated efficacy in inhibiting the growth of cancer cells, with some derivatives emerging as highly active compounds. This suggests that the modification of the 4-aminoquinoline scaffold could lead to the development of new anticancer drugs (Zhang et al., 2007).

Antimicrobial Activity

Research has also focused on the synthesis of novel derivatives with antimicrobial properties. Heterocycles derived from aminothiazol and related structures have been synthesized and demonstrated antimicrobial activities against various microorganisms. This highlights the potential of such compounds in addressing the need for new antimicrobial agents (Abdel-Mohsen, 2003).

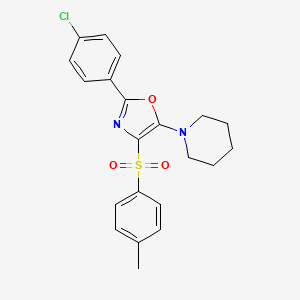

Corrosion Inhibition

Compounds structurally related to 4-aminoquinoline derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These studies reveal the potential of such compounds to protect metals from corrosion, indicating applications in materials science and engineering (Prabhu et al., 2008).

Synthesis of Complex Heterocyclic Compounds

The chemical versatility of 4-aminoquinoline derivatives and related compounds allows for the synthesis of a wide range of complex heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and organic materials, showcasing the importance of research in this area for the development of new chemical entities with diverse applications (Keivanloo et al., 2018).

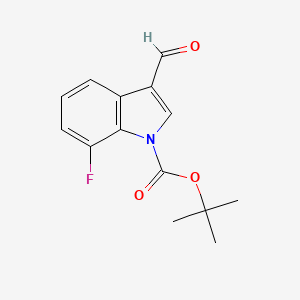

作用機序

Target of Action

The primary target of this compound is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .

Mode of Action

The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, the compound prevents the bacteria from properly managing its DNA topology . This disruption in DNA management can lead to errors in DNA replication, ultimately inhibiting the growth and proliferation of the bacteria .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation . By targeting and inhibiting DNA gyrase, the compound disrupts the bacteria’s ability to manage its DNA topology, leading to errors in DNA replication .

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions . It has been found to possess inhibitory power on the parasite Plasmodium falciparum, but less active on the formation of hemozoin (β-hematin) and falcipain-2 .

Cellular Effects

4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.

Dosage Effects in Animal Models

The effects of the product vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

特性

IUPAC Name |

4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5S.2ClH/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12;;/h2-7H,1H3,(H2,16,18)(H,17,20);2*1H/b19-8+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPNLZLEWRRDV-ANOVGBNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2876021.png)

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)

![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)